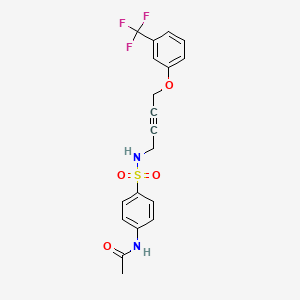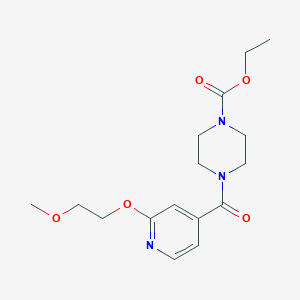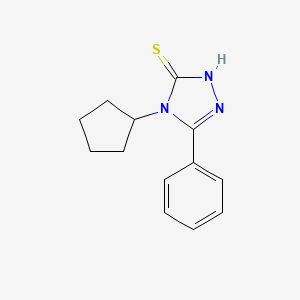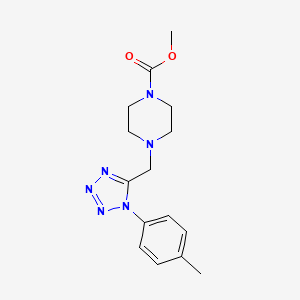
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as TFPAA and is synthesized using a specific method.
作用機序
Target of Action
Similar compounds with trifluoromethyl groups have been found to target receptor-interacting protein kinases (ripks), specifically ripk1 and ripk3 . These kinases play a crucial role in regulating necroptosis, a form of programmed cell death .
Mode of Action
Compounds with similar structures have been reported to inhibit ripk3 . They block necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The inhibition of ripk3 can affect the necroptosis pathway . Necroptosis plays a critical role in various diseases, including inflammatory, infectious, and degenerative diseases .
Pharmacokinetics
A structurally similar compound showed favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
Similar compounds have shown antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .
実験室実験の利点と制限
One of the main advantages of using TFPAA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. Additionally, TFPAA has been found to have anti-inflammatory properties, which makes it useful for studying the mechanisms of inflammation. However, one of the limitations of using TFPAA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving TFPAA.
将来の方向性
There are several future directions for research involving TFPAA. One direction is to further investigate its mechanism of action in cancer cells. This will help to identify potential targets for the development of new cancer therapies. Another direction is to investigate the potential use of TFPAA in combination with other anticancer drugs. This may help to enhance the efficacy of existing cancer therapies. Additionally, further research is needed to investigate the potential use of TFPAA in the treatment of other diseases, such as hyperlipidemia and inflammatory bowel disease.
Conclusion:
In conclusion, TFPAA is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been synthesized using a multi-step process and its mechanism of action is not fully understood. However, it has been proposed that TFPAA inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. TFPAA has several advantages and limitations for lab experiments and there are several future directions for research involving TFPAA.
合成法
TFPAA is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-(trifluoromethyl)phenol with but-2-ynoic acid in the presence of a base. The resulting product is then reacted with p-nitrobenzenesulfonyl chloride to form the intermediate product. This intermediate product is then reacted with 4-aminophenylacetic acid to form TFPAA.
科学的研究の応用
TFPAA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, anti-inflammatory, and antitumor properties. TFPAA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, TFPAA has been found to inhibit the growth of tumors in animal models of cancer.
特性
IUPAC Name |
N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQDMVCBIYTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2932632.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2932635.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)


![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)